molecular formula C12H13N3O B1481942 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2097985-94-7

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1481942
CAS RN: 2097985-94-7
M. Wt: 215.25 g/mol
InChI Key: OILQPQGRYTYYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde” is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol. It is available for purchase from various chemical suppliers for use in pharmaceutical testing .

Scientific Research Applications

Synthesis of Pyridine Derivatives

This compound serves as a precursor in the synthesis of various pyridine derivatives. Pyridine rings are crucial in many pharmaceuticals and agrochemicals. The ability to introduce substituents like the ethyl and pyrazolyl groups offers pathways to novel compounds with potential biological activity .

Intermediate for Vitamin B3 Analogues

In the pharmaceutical industry, this compound could be used to synthesize analogues of Vitamin B3 (nicotinic acid and nicotinamide). These analogues may have enhanced or modified pharmacological properties compared to the standard vitamin .

Catalyst and Ligand Synthesis

The pyridinyl and pyrazolyl groups make this compound a candidate for developing new catalysts and ligands in chemical reactions. Its structure could bind to metals and other entities, facilitating or controlling chemical transformations .

Material Science: Resin Production

The structural motifs present in “2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde” are similar to those used in the production of certain resins. Research into this application could lead to new materials with improved properties for industrial use .

Biological Research: Probe Design

In biological research, this compound could be used to design molecular probes. These probes can bind to specific proteins or DNA sequences, helping to elucidate biological pathways or identify molecular targets for drug development .

Environmental Impact Studies

The compound’s breakdown products and their interactions with the environment are of interest. Studying these can provide insights into the compound’s biodegradability and potential environmental risks .

Safety and Handling Protocols

Research into the safe handling and storage of this compound is vital. Establishing protocols for its use can prevent accidents in the lab and ensure the well-being of researchers .

Industrial Applications: Chemical Synthesis

On an industrial scale, this compound could be used in the synthesis of other chemicals that serve as intermediates in various manufacturing processes. Its reactivity and the presence of functional groups make it a versatile starting material .

properties

IUPAC Name

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-11-8-12(14-15(11)6-7-16)10-4-3-5-13-9-10/h3-5,7-9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILQPQGRYTYYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde

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